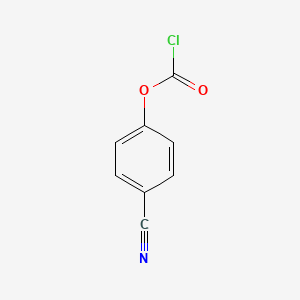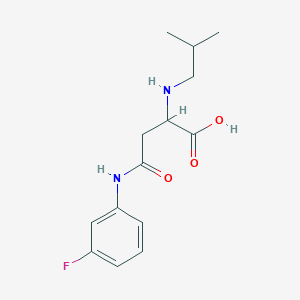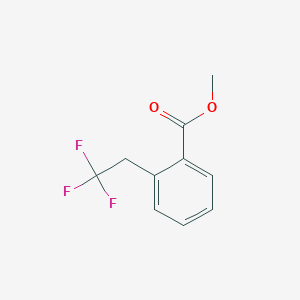![molecular formula C16H18N6OS B2451789 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 1058238-87-1](/img/structure/B2451789.png)
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” is a derivative of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine . It is a part of a class of compounds known as triazolopyrimidines, which are known for their wide range of biological and pharmacological activities .
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide, also known as 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(2-phenylethyl)acetamide:
Anticancer Research
This compound has shown potential as an anticancer agent, particularly in the treatment of breast cancer. Studies involving molecular docking and QSAR (Quantitative Structure-Activity Relationship) models have demonstrated its ability to inhibit cancer cell growth effectively. The compound’s interaction with specific cancer cell receptors suggests it could be developed into a targeted therapy for breast cancer .
Antimicrobial Applications
The triazolo[4,5-d]pyrimidine scaffold, which is part of this compound, has been explored for its antimicrobial properties. Research indicates that derivatives of this scaffold can act against a variety of microbial strains, including bacteria and fungi. This makes the compound a candidate for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Agents
Compounds containing the triazolo[4,5-d]pyrimidine structure have been investigated for their anti-inflammatory properties. The ability of these compounds to inhibit inflammatory pathways and reduce the production of pro-inflammatory cytokines positions them as potential treatments for inflammatory diseases such as arthritis .
Antioxidant Research
The antioxidant potential of triazolo[4,5-d]pyrimidine derivatives has been a subject of research due to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress-related damage in cells, which is linked to various chronic diseases, including neurodegenerative disorders and cardiovascular diseases .
Enzyme Inhibition Studies
This compound has been studied for its ability to inhibit specific enzymes, such as kinases and proteases, which play critical roles in various biological processes. By inhibiting these enzymes, the compound can modulate pathways involved in diseases like cancer and inflammatory conditions .
Neuroprotective Agents
Research has also explored the neuroprotective effects of triazolo[4,5-d]pyrimidine derivatives. These compounds have shown promise in protecting neurons from damage caused by oxidative stress and excitotoxicity, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Applications
The antiviral potential of this compound is another area of interest. Studies have indicated that triazolo[4,5-d]pyrimidine derivatives can inhibit the replication of certain viruses, making them potential candidates for antiviral drug development .
Drug Design and Development
The unique structure of this compound makes it a valuable scaffold in drug design. Its versatility allows for the modification of various functional groups to enhance its pharmacological properties, making it a promising candidate for developing new therapeutic agents across multiple disease areas .
Orientations Futures
Triazolopyrimidines, including this compound, are a promising area of research for the development of new drugs . Future research could focus on further understanding the biological activity of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction likely involves the formation of hydrogen bonds between the compound and key amino acids in the CDK2 protein .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating . Additionally, the compound may induce apoptosis, or programmed cell death, within the affected cells .
Pharmacokinetics
This suggests that the compound may have good bioavailability and can effectively reach its target cells .
Result of Action
The compound’s action results in significant inhibition of cell growth, particularly in MCF-7 and HCT-116 cell lines . It also induces apoptosis within these cells, leading to a decrease in their proliferation . The compound has shown superior cytotoxic activities against these cell lines compared to the control drug, sorafenib .
Propriétés
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-2-22-15-14(20-21-22)16(19-11-18-15)24-10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQBALKCFJABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2451709.png)

![Methyl 3-[[2-(dimethylamino)acetyl]amino]propanoate](/img/structure/B2451711.png)




![N-benzyl-3-methyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2451719.png)
![(5-Bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2451720.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2451722.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoate](/img/structure/B2451725.png)
